4-Bromo-5-methyl-1H-pyrazole-3-carbonyl chloride
Overview
Description
4-Bromo-5-methyl-1H-pyrazole-3-carbonyl chloride is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a five-membered ring with two adjacent nitrogen atoms, a bromine atom at the 4-position, a methyl group at the 5-position, and a carbonyl chloride group at the 3-position.
Mechanism of Action
Target of Action
Pyrazole derivatives, which include 4-bromo-5-methyl-1h-pyrazole-3-carbonyl chloride, are known to interact with a variety of biological targets .
Mode of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting that they interact with their targets in diverse ways .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biochemical processes .
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may have favorable pharmacokinetic properties .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting that they have diverse molecular and cellular effects .
Action Environment
Like all chemical compounds, its activity and stability are likely to be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
4-Bromo-5-methyl-1H-pyrazole-3-carbonyl chloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to inhibit oxidative phosphorylation and the ATP-32P exchange reaction . Additionally, it affects energy-dependent and independent calcium uptake . These interactions suggest that this compound can modulate cellular energy metabolism and calcium signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit acetylcholinesterase activity, which affects nerve impulse transmission . This inhibition can lead to changes in cellular behavior, including altered movement and reduced survival rates in certain organisms . Furthermore, its impact on oxidative stress markers, such as malondialdehyde (MDA), indicates its role in cellular oxidative damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with acetylcholinesterase results in the inhibition of this enzyme, affecting neurotransmission . Additionally, it influences gene expression by modulating transcription factors and signaling pathways. These molecular interactions highlight the compound’s potential as a modulator of biochemical and cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, affecting its potency and efficacy. Studies have shown that its inhibitory effects on enzymes and cellular processes can persist for extended periods, indicating its potential for long-term biochemical modulation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it can lead to toxic or adverse effects. For instance, high doses of the compound have been associated with increased oxidative stress and cellular damage . Understanding the dosage-dependent effects is crucial for determining its therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its inhibition of oxidative phosphorylation suggests its role in cellular energy metabolism . Additionally, its impact on calcium uptake indicates its involvement in calcium signaling pathways . These interactions highlight the compound’s potential to modulate key metabolic processes.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with mitochondrial enzymes suggests its localization within mitochondria, where it can modulate energy metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methyl-1H-pyrazole-3-carbonyl chloride typically involves the reaction of 4-bromo-5-methyl-1H-pyrazole with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
- Dissolve 4-bromo-5-methyl-1H-pyrazole in anhydrous dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at 0°C.
- Reflux the reaction mixture for several hours until the evolution of gas ceases.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methyl-1H-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation: The methyl group at the 5-position can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl chloride group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Major Products Formed
Amides, esters, and thioesters: Formed from nucleophilic substitution reactions.
Carboxylic acid derivatives: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Scientific Research Applications
4-Bromo-5-methyl-1H-pyrazole-3-carbonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole-3-carbonyl chloride: Lacks the methyl group at the 5-position.
5-Methyl-1H-pyrazole-3-carbonyl chloride: Lacks the bromine atom at the 4-position.
4-Bromo-5-methyl-1H-pyrazole: Lacks the carbonyl chloride group at the 3-position.
Uniqueness
4-Bromo-5-methyl-1H-pyrazole-3-carbonyl chloride is unique due to the presence of both the bromine atom and the carbonyl chloride group, which confer distinct reactivity and potential biological activity compared to similar compounds .
Properties
IUPAC Name |
4-bromo-5-methyl-1H-pyrazole-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2O/c1-2-3(6)4(5(7)10)9-8-2/h1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRCGTPUNPUECA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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